Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-trp)
Description
Historical Context of Cyclopeptide Discovery and Research
The journey of cyclopeptides in scientific research began with the exploration of natural products. For a significant period, the discovery of these unique cyclic molecules was almost exclusively the result of mining these natural sources. nih.gov This historical approach laid the groundwork for identifying numerous bioactive compounds with therapeutic potential. Over the years, the field has evolved dramatically, with the last two decades witnessing the advent of advanced screening and synthesis technologies. nih.gov These modern techniques have enabled the rapid identification of novel cyclic peptide ligands for various biological targets, moving beyond the traditional reliance on natural discovery. nih.gov
Identification and Classification as a Cyclic Pentapeptide
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), also identified by the designation BE-18257B, was discovered as a product of the bacterium Kitasatospora misakiensis (formerly Streptomyces misakiensis), a microorganism originally isolated from soil in Japan. wikipedia.org The structure of this novel compound was determined through a combination of spectral analyses and chemical studies. nih.gov These investigations revealed a cyclic pentapeptide structure, meaning it is composed of five amino acid residues linked in a circular chain. nih.gov Specifically, its structure was elucidated to be cyclo(-D-Glu-L-Ala-allo-D-Ile-L-Leu-D-Trp-). nih.gov This precise structural determination was crucial for understanding its biological activity.
Table 1: Amino Acid Composition of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp)
| Amino Acid | Abbreviation | Chirality |
| Glutamic Acid | Glu | D |
| Alanine | Ala | L |
| allo-Isoleucine | allo-Ile | D |
| Leucine | Leu | L |
| Tryptophan | Trp | D |
This table outlines the five amino acid residues that constitute the cyclic pentapeptide, noting their respective chirality, which is a critical aspect of its molecular structure and function.
Significance within Endothelin System Research
The primary significance of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) in academic research lies in its function as a selective endothelin receptor antagonist. glpbio.com The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. evitachem.com Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor that exerts its effects by binding to two main receptor subtypes: ET-A and ET-B. nih.gov
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) exhibits high selectivity for the ET-A receptor subtype. glpbio.com This selectivity makes it an invaluable tool for researchers seeking to investigate the specific roles of the ET-A receptor in various physiological and pathological processes. By selectively blocking the ET-A receptor, scientists can unmask the functions of the ET-B receptor and gain a more nuanced understanding of the endothelin system's complexities.
A notable example of its application is in the study of renal physiology. Research has utilized BE-18257B to examine the renal actions of ET-1. nih.gov In a study conducted on anesthetized dogs, the infusion of BE-18257B was shown to attenuate the renal vasoconstriction caused by ET-1. nih.gov This blockade of the ET-A receptor by BE-18257B unveiled the hemodynamic and tubular actions of the ET-B receptors, leading to an increase in the glomerular filtration rate (GFR) and promoting diuresis and natriuresis. nih.gov
Table 2: Research Findings on the Effects of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) (BE-18257B) on Renal Hemodynamics
| Experimental Condition | Renal Blood Flow (RBF) | Glomerular Filtration Rate (GFR) |
| ET-1 Infusion Alone | Significant Decrease | Significant Decrease |
| ET-1 Infusion with BE-18257B | Attenuated Decrease | Increased by 40% |
This table summarizes the key findings from a study investigating the renal effects of endothelin-1 in the presence and absence of the ET-A receptor antagonist, Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) (BE-18257B). The data demonstrates the compound's ability to counteract the vasoconstrictive effects of ET-1 on the kidneys. nih.gov
The ability of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) to selectively antagonize the ET-A receptor has thus provided researchers with a critical pharmacological tool to dissect the intricate signaling pathways of the endothelin system, contributing significantly to our understanding of cardiovascular and renal physiology.
Structure
2D Structure
Properties
Molecular Formula |
C31H44N6O7 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[(2R,5S,8R,11S,14R)-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39)/t17-,18-,22+,23-,24+,26+/m0/s1 |
InChI Key |
UMKHUVRCCMAOBN-RGZKPZSGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Cyclo D Glu Ala D Allo Ile Leu D Trp
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear precursor of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. mdpi.comnih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly used for this purpose.
The synthesis commences with the attachment of the C-terminal amino acid, D-Tryptophan, to a suitable resin. A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often selected. nih.govnih.gov This choice is strategic as it allows for the subsequent cleavage of the linear peptide from the resin under mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact for the subsequent cyclization step. nih.govnih.gov
The assembly of the linear hexapeptide, H-D-Glu-Ala-D-allo-Ile-Leu-D-Trp-OH, proceeds through iterative cycles of deprotection and coupling. mdpi.compacific.edu Each cycle consists of two key steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.compacific.edu
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus. A variety of coupling reagents can be employed to facilitate the formation of the peptide bond. Common choices include aminium-based reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) used in conjunction with an additive like HOAt (1-hydroxy-7-azabenzotriazole). mdpi.comnih.gov
The side chains of the amino acids must be protected to prevent unwanted side reactions. For the precursor of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), the glutamic acid side chain is typically protected with a tert-butyl (tBu) group, and the tryptophan indole (B1671886) ring can be protected with a Boc (tert-butyloxycarbonyl) group. nih.gov
After the full linear sequence is assembled, the peptide is cleaved from the resin. Using a 2-CTC resin allows for cleavage with a mild acid solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hexafluoroisopropanol (HFIP) in DCM. mdpi.comnih.gov This carefully controlled step yields the fully protected linear peptide, ready for macrocyclization.
Table 1: Typical Parameters for Solid-Phase Synthesis of a Linear Hexapeptide Precursor
| Parameter | Description | Example |
|---|---|---|
| Solid Support | Insoluble polymer resin for peptide assembly. | 2-Chlorotrityl chloride (2-CTC) resin |
| N-α Protection | Temporary protecting group for the amino terminus. | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Protecting groups for reactive amino acid side chains. | tBu (tert-butyl) for Glu, Boc (tert-butyloxycarbonyl) for Trp |
| Coupling Reagents | Reagents to activate the carboxylic acid for amide bond formation. | HBTU/DIPEA or DIC/HOAt |
| Deprotection Reagent | Reagent to remove the N-α Fmoc group. | 20% Piperidine in DMF |
| Cleavage Cocktail | Reagent to cleave the peptide from the resin. | 1% TFA in DCM or 20-30% HFIP in DCM |
Solution-Phase Macrocyclization Strategies
The success of the cyclization is highly dependent on several factors, including the concentration of the linear peptide, the choice of coupling reagents, and the solvent system. nih.gov The reaction is performed under high-dilution conditions (typically 1-5 mM) to favor intramolecular cyclization over intermolecular polymerization, which would lead to undesired linear oligomers or cyclic dimers. nih.gov
The linear precursor's N-terminus and C-terminus are activated to facilitate the amide bond formation. Various coupling reagents are used for this purpose, with common examples including:
HBTU with a tertiary base like diisopropylethylamine (DIPEA). mdpi.comnih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt and DIPEA. nih.gov
The choice of solvent is also critical, with DMF and DCM being commonly used. mdpi.comnih.gov The reaction is typically stirred at room temperature for an extended period, sometimes for several days, to ensure completion. mdpi.com The incorporation of D-amino acids can influence the conformational preferences of the linear precursor, potentially pre-organizing it into a pseudo-cyclic structure that facilitates cyclization. researchgate.net
Following the cyclization reaction, the protecting groups on the amino acid side chains (e.g., tBu on glutamic acid and Boc on tryptophan) are removed. This is typically achieved by treating the protected cyclic peptide with a strong acid cocktail, such as a mixture of TFA with scavengers like triisopropylsilane (B1312306) (TIPS) and water, to yield the final, deprotected Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp). nih.gov
Table 2: Common Conditions for Solution-Phase Macrocyclization
| Parameter | Description | Example Conditions |
|---|---|---|
| Concentration | Concentration of the linear peptide in solution. | 1-5 mM (High Dilution) |
| Coupling Reagents | Reagents used to facilitate the intramolecular amide bond formation. | HBTU/DIPEA, PyBOP, HATU/HOAt/DIPEA |
| Solvent | The solvent in which the cyclization reaction is performed. | DMF, DCM |
| Reaction Time | Duration of the cyclization reaction. | 24 hours to several days |
| Final Deprotection | Removal of side-chain protecting groups after cyclization. | TFA/TIPS/H₂O (e.g., 95:2.5:2.5) |
Chemoenzymatic Synthesis Considerations for D-Amino Acid Containing Peptides
Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. nih.gov While purely chemical methods are dominant for synthesizing complex cyclic peptides like Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), enzymatic approaches offer potential advantages, particularly in managing stereochemistry and reducing the need for extensive protecting group strategies. nih.govrsc.org
The incorporation of D-amino acids is a hallmark of non-ribosomal peptide synthetases (NRPSs) in nature. nih.gov These enzymatic assembly lines can incorporate and epimerize L-amino acids to their D-counterparts. nih.gov In a laboratory setting, researchers are exploring the use of isolated NRPS domains, particularly thioesterase (TE) domains, as biocatalysts for peptide cyclization. nih.govresearchgate.net
A potential chemoenzymatic strategy for Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) would involve the chemical synthesis of the linear peptide precursor, potentially activated as a thioester. researchgate.net This activated linear peptide could then be subjected to an enzymatic cyclization catalyzed by a suitable TE domain. The challenge lies in finding or engineering a TE domain with broad substrate tolerance that can efficiently cyclize the specific sequence containing D-Glu, D-allo-Ile, and D-Trp. nih.govnih.gov While this approach is still an emerging field, it holds promise for more streamlined and potentially more environmentally friendly syntheses of complex cyclic peptides. nih.govresearchgate.net
Key considerations for a chemoenzymatic approach include:
Enzyme Selection: Identifying a natural or engineered enzyme (e.g., a non-ribosomal peptide cyclase) capable of accepting the linear precursor as a substrate. nih.gov
Substrate Activation: The linear peptide often needs to be activated, for example, as a thioester mimic, to be recognized by the enzyme. researchgate.net
Reaction Conditions: Enzymatic reactions are performed in aqueous buffers under mild temperature and pH conditions, which can minimize side reactions like racemization. rsc.org
Purification and Analytical Characterization Techniques for Synthetic Products
The final stage of the synthesis involves the purification of the crude cyclic peptide and the rigorous confirmation of its identity and purity. Given the complexity of the synthesis and the potential for side products (e.g., dimers, epimers, or deletion sequences), this is a critical step.
Purification: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard and most effective method for purifying the target cyclic peptide from the crude reaction mixture. nih.gov The crude product is dissolved in a suitable solvent and injected into an HPLC system equipped with a preparative C18 column. A gradient of two solvents, typically water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B), is used to elute the components. nih.gov Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a fluffy white powder. pacific.edu
Analytical Characterization: A combination of analytical techniques is used to confirm the structure and purity of the synthesized Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp).
Analytical RP-HPLC: This is used to assess the purity of the final product. The purified peptide should ideally appear as a single, sharp peak. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to confirm the molecular weight of the cyclic peptide, matching it to the calculated theoretical mass. nih.gov
Table 3: Purification and Characterization Methods
| Technique | Purpose | Details |
|---|---|---|
| Preparative RP-HPLC | Purification of the crude cyclic peptide. | Utilizes a C18 column with a water/acetonitrile gradient containing TFA. |
| Analytical RP-HPLC | Assessment of the final product's purity. | Shows a single peak for a pure compound. |
| HRMS (ESI) | Confirmation of molecular weight and elemental composition. | Measured mass should match the calculated mass of C₃₃H₄₆N₆O₇. |
| ¹H and ¹³C NMR | Structural confirmation of the peptide backbone and side chains. | Provides information on the chemical environment of each atom. |
| 2D NMR (e.g., COSY, NOESY) | Detailed structural elucidation and conformational analysis. | Confirms amino acid sequence and spatial proximity of protons. |
Advanced Structural and Conformational Analysis of Cyclo D Glu Ala D Allo Ile Leu D Trp
Spectroscopic Techniques for Structure Elucidation
The determination of the primary sequence and three-dimensional structure of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) relies on a suite of sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments (e.g., ¹H NMR, ¹³C NMR, NOESY, COSY, HSQC)
NMR spectroscopy is the cornerstone for determining the solution-state structure of cyclic peptides like BE-18257B. researchgate.net One-dimensional (1D) ¹H NMR provides initial information on the types and number of protons, while ¹³C NMR identifies the carbon backbone and side-chain environments.
A full structural assignment requires two-dimensional (2D) NMR experiments. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the individual amino acid spin systems by revealing through-bond proton-proton couplings within each residue. For instance, the characteristic spin system of Leucine (Hα-Hβ-Hγ-Hδ) can be traced from the alpha-proton through to the delta-methyl protons.
Once the individual residues are identified, their sequence is established using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space correlations between protons that are close to each other (typically <5 Å), identifying both intra-residue and, crucially, inter-residue proximities. These inter-residue NOEs, such as between the alpha-proton of one residue (Hαᵢ) and the amide proton of the next (HNᵢ₊₁), confirm the amino acid sequence. Long-range NOEs provide the distance constraints necessary to define the peptide's global fold and the orientation of the amino acid side chains. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C spectrum.
Mass Spectrometry: Electrospray Ionization (ESI), Fast Atom Bombment (FAB), High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the cyclic peptide. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization (ESI-MS) have been utilized in the characterization of BE-18257B and related compounds. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental formula. nih.gov For Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) (C₃₁H₄₄N₆O₇), the expected monoisotopic mass can be confirmed to within a few parts per million, validating the peptide's composition. Tandem mass spectrometry (MS/MS) can further be used to obtain sequence information by analyzing the fragmentation pattern of the cyclic structure. researchgate.netresearchgate.net
| Technique | Information Obtained | Application to Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) |
|---|---|---|
| 1D/2D NMR (COSY, NOESY) | Amino acid spin systems, sequence, 3D conformation | Used to determine the solution-state structure and identify backbone turns. researchgate.net |
| HRMS (FAB, ESI) | Molecular weight and elemental formula confirmation | Confirms the molecular formula as C₃₁H₄₄N₆O₇. nih.gov |
Circular Dichroism (CD) Spectroscopy and Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transitions of a molecule. VCD provides detailed information about the solution-state conformation and is particularly sensitive to the stereochemistry and local structure of turns in peptides.
Determination of Absolute Configuration of Constituent Amino Acids (e.g., Marfey's Method)
Confirming the absolute stereochemistry (D or L configuration) of each constituent amino acid is critical. This is typically achieved by acid hydrolysis of the peptide to break it down into its individual amino acids, followed by chiral derivatization and chromatographic analysis.
The most common procedure is the advanced Marfey's method. researchgate.netnii.ac.jp In this process, the hydrolysate is reacted with a chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's reagent). This reaction creates diastereomeric derivatives of the amino acids. The D-amino acid derivatives will have different properties from the L-amino acid derivatives. These diastereomers are then separated and identified using reverse-phase high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS). chemrxiv.org By comparing the retention times of the derivatives from the hydrolyzed peptide with those of D- and L-amino acid standards derivatized in the same way, the absolute configuration of each residue in the original peptide can be unambiguously assigned. nih.govresearchgate.net This method would confirm the presence of D-Glu, L-Ala, D-allo-Ile, L-Leu, and D-Trp.
Solution-State Conformational Studies
NMR-derived distance constraints from NOESY experiments are paramount for defining the peptide's conformation in solution. These studies have revealed a highly ordered and rigid structure for Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp).
Identification of Backbone Turns (e.g., Type-II Beta-Turn, Inverse Gamma-Turn)
Detailed conformational analysis of BE-18257B in solution has identified a well-defined backbone structure composed of two linked turn motifs: a Type-II β-turn and an inverse γ-turn. researchgate.netresearchgate.net
An inverse γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue (i to i+2). In BE-18257B, this turn is formed by a hydrogen bond between the amide proton of D-allo-Ile³ and the carbonyl oxygen of D-Glu¹. researchgate.net
A Type-II β-turn is a four-residue turn that causes a reversal in the direction of the peptide chain. It is characterized by specific dihedral angles of the central two amino acids (i+1 and i+2). In BE-18257B, the Leu and D-Trp residues occupy the corner positions (i+1 and i+2, respectively) of a Type-II β-turn. researchgate.net This conformation is a common feature in cyclic pentapeptides containing a mix of D and L amino acids. researchgate.net
| Structural Feature | Residues Involved | Defining Characteristic |
|---|---|---|
| Inverse γ-Turn | D-Glu¹, Ala², D-allo-Ile³ | Hydrogen bond between C=O of D-Glu¹ and HN of D-allo-Ile³. researchgate.net |
| Type-II β-Turn | D-allo-Ile³, Leu⁴, D-Trp⁵, D-Glu¹ | Leu⁴ and D-Trp⁵ at the i+1 and i+2 corner positions. researchgate.net |
This linked turn structure results in a compact and rigid backbone, which precisely orients the side chains of the amino acid residues, a key factor in its biological activity. researchgate.net
Intramolecular Hydrogen Bonding Network Characterization
The stability of the global conformation of cyclic peptides is often dictated by a network of intramolecular hydrogen bonds. In cyclic hexapeptides, these bonds typically form between the amide proton (NH) of one amino acid residue and the carbonyl oxygen (C=O) of another, leading to the formation of specific secondary structures like β-turns and γ-turns. For Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), the presence of three D-amino acids significantly influences the pattern of these hydrogen bonds.
The most common hydrogen bonding pattern in cyclic hexapeptides involves two β-turns, often creating a structure that resembles a chair or boat conformation. A β-turn is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). The specific type of β-turn (e.g., type I, II, I', II') is determined by the dihedral angles of the second and third residues. In peptides containing both L- and D-amino acids, βII' turns are particularly common. iupac.org The formation of these hydrogen bonds reduces the conformational flexibility of the peptide backbone, leading to a more defined and stable structure. acs.org
Table 1: Representative Intramolecular Hydrogen Bonds in a Cyclic Hexapeptide
| Donor Residue (NH) | Acceptor Residue (C=O) | Hydrogen Bond Type |
| D-allo-Ile | D-Glu | β-turn |
| D-Trp | Ala | β-turn |
Note: This table is illustrative and represents a potential hydrogen bonding network. The actual network for Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) would need to be confirmed by experimental or detailed computational analysis.
Influence of D-Amino Acid Stereochemistry on Global Conformation
The inclusion of D-amino acids in a peptide chain has a profound impact on its conformational preferences. nih.gov In all-L-amino acid peptides, the side chains tend to adopt positions that minimize steric hindrance, often leading to extended or helical structures. The introduction of a D-amino acid disrupts these tendencies and can induce specific turns and folds that would otherwise be energetically unfavorable. nih.gov
In Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), the presence of D-Glu, D-allo-Ile, and D-Trp is a key determinant of its three-dimensional structure. D-amino acids are known to promote the formation of βII' turns, which are crucial for the compact, folded structures of many cyclic peptides. iupac.org The specific sequence of L- and D-amino acids can be used to sculpt the molecular conformation of the peptide. nih.gov For instance, a D-amino acid at position i+1 of a β-turn strongly favors a type II' conformation. This stereochemical control allows for the design of peptides with specific and predictable global conformations. iupac.org
The conformational disparity between cyclic peptides with different arrangements of L- and D-amino acids can be attributed to the presence or absence of steric repulsion between the side chains of these residues. nih.gov The specific arrangement in Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is expected to result in a well-defined, compact structure, a characteristic that is often correlated with enhanced biological activity and stability. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the conformational landscape of cyclic peptides, offering insights that can be difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations and Simulated Annealing
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For cyclic peptides like Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), MD simulations can provide a detailed picture of the conformational ensemble in different environments, such as in a vacuum or in an explicit solvent. mdpi.com These simulations can reveal the dynamic nature of the intramolecular hydrogen bonding network and the flexibility of the peptide backbone and side chains. rsc.org
Simulated annealing is a computational technique often used in conjunction with MD simulations to explore the conformational space of a molecule more efficiently and to identify its low-energy conformations. nih.gov The process involves heating the system to a high temperature in silico, allowing it to overcome energy barriers and explore a wide range of conformations. The system is then gradually cooled, allowing it to settle into a low-energy state. ucsb.edu This method is particularly useful for finding the global minimum energy conformation of a peptide. nih.govresearchgate.net The combination of MD simulations and simulated annealing can provide a comprehensive understanding of the accessible conformations and their relative stabilities. semanticscholar.org
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT calculations can provide highly accurate energies for different peptide conformations, allowing for a more precise determination of their relative stabilities. gre.ac.uknih.gov
DFT calculations are often used to refine the structures of low-energy conformations identified through methods like molecular dynamics and simulated annealing. nih.gov By providing a more accurate description of the electronic effects, DFT can help to distinguish between closely related conformations and to provide a more reliable picture of the potential energy surface. mdpi.com These calculations are also instrumental in interpreting experimental data, such as vibrational spectra, by correlating the observed frequencies with specific conformational features. mdpi.com
Table 2: Comparison of Computational Chemistry Approaches
| Technique | Primary Application | Key Insights |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the peptide. | Conformational flexibility, solvent effects, hydrogen bond dynamics. |
| Simulated Annealing | Searching for low-energy conformations. | Identification of the global minimum energy structure and other stable conformers. |
| Density Functional Theory (DFT) | Calculating accurate energies of specific conformations. | Relative stabilities of conformers, refinement of structures, interpretation of spectroscopic data. |
Molecular Interactions and Biological Mechanisms of Action of Cyclo D Glu Ala D Allo Ile Leu D Trp
Endothelin Receptor Antagonism: Specificity and Selectivity
The biological activity of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is defined by its role as a competitive antagonist at endothelin (ET) receptors. Its interaction is characterized by a pronounced preference for one of the primary endothelin receptor subtypes, the Endothelin-A (ET-A) receptor, which is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. guidetopharmacology.orgnih.gov
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) functions as a selective ET-A receptor antagonist. nih.gov It competitively inhibits the binding of the potent endogenous vasoconstrictor, endothelin-1 (B181129) (ET-1), to the ET-A receptor subtype. google.com This antagonistic action blocks the downstream signaling pathways typically initiated by ET-1 binding, thereby inhibiting physiological responses such as vasoconstriction. nih.gov The development of more potent synthetic analogues, such as BQ-123, was originally derived from the foundational structure of BE-18257B. guidetopharmacology.org
A key feature of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is its high selectivity for the ET-A receptor over the Endothelin-B (ET-B) subtype. google.com While it demonstrates inhibitory activity at the ET-A receptor in the micromolar range, its affinity for the ET-B receptor is substantially lower. google.com Research indicates that the compound fails to inhibit ET-1 binding in tissues where ET-B receptors are the predominant subtype, even at concentrations as high as 100 µM. google.com This significant difference in binding affinity underscores its utility as a selective pharmacological tool for investigating ET-A receptor-mediated processes.
| Receptor Subtype | Binding Affinity / Inhibition | Concentration |
|---|---|---|
| ET-A Receptor | Inhibition of 125I-ET-1 Binding | 0.5 - 1.4 µM (IC50) google.com |
| ET-B Receptor | Fails to Inhibit Binding google.com | Up to 100 µM google.com |
Mechanistic Investigations of Receptor Binding
The molecular basis for the antagonistic activity of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) has been explored through various experimental and computational methods. These investigations provide insight into how the compound interacts with the receptor at a molecular level.
The affinity and selectivity of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) for endothelin receptors have been quantified using radioligand competition binding assays. google.com In these studies, the ability of the compound to displace a radiolabeled ligand, typically 125I-labelled endothelin-1, from its receptor is measured. google.com Experiments using membranes from various cardiovascular tissues have demonstrated its concentration-dependent inhibition of ET-1 binding to ET-A receptors, yielding specific half-maximal inhibitory concentration (IC50) values. google.com
| Tissue Source (ET-A Receptors) | IC50 Value |
|---|---|
| Cultured Aortic Smooth Muscle Cells | 0.5 µM google.com |
| Ventricle Membranes | 0.8 µM google.com |
| Aortic Smooth Muscle | 1.4 µM google.com |
Computer-aided molecular modeling has been employed to understand the structural basis of the interaction between Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) and the ET-A receptor. These analyses revealed that BE-18257B possesses a three-dimensional structure that is highly similar to that of other cyclic peptide antagonists, such as BQ-123. Furthermore, parts of its 3D conformation closely mimic the structure of residues 6-8 in endothelin-1 itself. This structural similarity is proposed to be a key determinant for its ability to bind to the ET-A receptor and act as an antagonist.
While direct studies detailing the sodium-binding properties of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) are limited, the behavior of closely related compounds provides context for its potential interactions. The highly potent and selective ET-A antagonist BQ-123, which was developed from the BE-18257B template, is formulated as a sodium salt that is freely soluble in saline. nih.gov The interaction with sodium ions is a known characteristic of many G protein-coupled receptors, including endothelin receptors. Sodium ions can act as allosteric modulators, binding to a conserved site within the receptor that stabilizes an inactive conformational state. This modulation can, in turn, influence the binding affinity of antagonists. Therefore, it is plausible that the interaction of this class of cyclic peptides with sodium ions may play a role in their binding and stabilization of the inactive state of the ET-A receptor.
Influence on Intracellular Signaling Pathways Mediated by Endothelin Receptor Interaction
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), also known as BE18257B, functions as a potent and highly selective antagonist for the endothelin-A (ETA) receptor subtype. glpbio.com Its mechanism of action is centered on the competitive inhibition of this receptor, which in turn blocks the downstream intracellular signaling cascades normally initiated by the binding of the endogenous vasoconstrictor peptide, endothelin-1 (ET-1).
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor, typically activates the Gαq protein subunit. qiagen.com This activation stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytosol. qiagen.comnih.gov Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained cellular response. qiagen.com
This elevation in intracellular Ca2+ is a critical step for the full-scale physiological responses to ET-1, such as the contraction of vascular smooth muscle cells. nih.gov By occupying the binding site on the ETA receptor, Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) prevents ET-1 from initiating this signaling cascade. Consequently, the production of IP3 and DAG is inhibited, the mobilization of intracellular calcium is blocked, and the subsequent vasoconstriction is attenuated. nih.gov The antagonistic action of this cyclic peptide effectively uncouples the ETA receptor from its signaling pathway, thereby neutralizing the potent biological effects of ET-1.
Table 1: Key Events in ETA Receptor Signaling and Inhibition by Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp)
| Step | Endothelin-1 (Agonist) Action | Effect of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) (Antagonist) |
| 1. Receptor Binding | Binds to and activates the ETA receptor. | Competitively binds to the ETA receptor, preventing agonist binding. |
| 2. G-Protein Activation | Activates the Gαq protein subunit. | G-protein activation is blocked. |
| 3. Enzyme Activation | Phospholipase C (PLC) is activated. | PLC remains inactive. |
| 4. Second Messenger Production | IP3 and DAG are produced from PIP2. | Production of IP3 and DAG is inhibited. |
| 5. Calcium Release | IP3 triggers Ca2+ release from intracellular stores. | Intracellular Ca2+ levels remain at baseline. |
| 6. Cellular Response | Vasoconstriction and cell proliferation. | Downstream cellular responses are prevented. |
Role of Cyclic Peptide Architecture in Bioactivity and Proteolytic Stability
The molecular architecture of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is fundamental to its biological activity and stability. The cyclization of the peptide backbone imposes significant conformational constraints, which is a key factor in enhancing its bioactivity and resistance to degradation compared to linear peptide counterparts. rsc.orgnih.gov
Bioactivity: The cyclic structure reduces the conformational flexibility of the peptide. nih.gov This pre-organizes the molecule into a three-dimensional shape that is complementary to the binding site of the ETA receptor. By locking the peptide into a bioactive conformation, the entropic penalty associated with binding is reduced, leading to higher affinity and potency. nih.gov Structure-activity relationship studies on analogous cyclic pentapeptide ETA antagonists have demonstrated that both the cyclic nature and the specific sequence of D- and L-amino acids are critical for high-affinity binding. nih.gov For instance, the specific chirality sequence (DDLDL) appears crucial for inhibitory activity, as converting the D-amino acids (D-Glu or D-Trp) to their L-isomers can abolish the antagonist properties. nih.gov The D-allo-Ile residue, in particular, is very important for inhibitory activity, with a preference for a beta-branched D-amino acid at this position. nih.gov
Proteolytic Stability: Linear peptides are often rapidly degraded in biological systems by proteases, such as exopeptidases that cleave terminal amino acids and endopeptidases that cleave internal peptide bonds. The cyclic structure of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) inherently protects it from exopeptidases due to the absence of N- and C-termini. mdpi.com Furthermore, the rigid conformation enforced by cyclization, combined with the inclusion of non-natural D-amino acids, makes the peptide a poor substrate for many endopeptidases, which typically recognize and cleave flexible, L-amino acid-containing sequences. researchgate.net This enhanced resistance to enzymatic degradation significantly increases the peptide's half-life in biological systems, allowing for a more sustained duration of action. rsc.orgresearchgate.net
Table 2: Influence of Peptide Architecture on Key Properties
| Property | Linear Peptides | Cyclic Peptides (e.g., Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp)) |
| Conformational Flexibility | High; exist as an ensemble of conformations. | Low; constrained into a more rigid structure. |
| Receptor Binding Affinity | Generally lower due to entropic cost of adopting the correct binding conformation. | Generally higher due to pre-organized, bioactive conformation. nih.gov |
| Susceptibility to Exopeptidases | High; have exposed N- and C-termini. | Resistant; lack terminal ends. mdpi.com |
| Susceptibility to Endopeptidases | High; flexible backbone is an accessible substrate. | Lower; rigid structure and D-amino acids hinder enzyme recognition and cleavage. researchgate.net |
| Biological Half-Life | Typically short. | Generally longer and more stable. nih.gov |
Structure Activity Relationship Sar Studies of Cyclo D Glu Ala D Allo Ile Leu D Trp and Analogues
Identification of Key Amino Acid Residues for Antagonistic Activity
The antagonistic profile of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is not conferred by the entire molecule equally; specific amino acid residues play a more critical role in its ability to bind to a receptor without eliciting a response. Studies on analogous cyclic peptides, such as enkephalin-related compounds, have demonstrated that certain positions within the peptide sequence are indispensable for affinity and activity.
Research involving the substitution of amino acids at various positions has highlighted the importance of aromatic residues for receptor interaction. For instance, in related cyclic opioid peptides, the substitution of the Phenylalanine (Phe) residue at position 3 with a simpler amino acid like Glycine (Gly) resulted in a significant loss of affinity at µ-opioid receptors. researchgate.net This suggests that the phenyl ring of the Phe residue is crucial for engaging with a corresponding hydrophobic pocket in the receptor. Similarly, the nature of the residue at position 5 has been shown to be important; replacing a hydrophobic amino acid like Leucine (Leu) with hydrophilic Aspartate derivatives led to a substantial decrease in affinity for both µ and δ opioid receptors. researchgate.net These findings underscore that both the aromaticity and hydrophobicity of specific residues are key drivers of potent receptor binding and, consequently, antagonistic activity.
The table below summarizes the effects of substituting key residues in analogous cyclic peptides, providing a model for understanding the functional importance of each amino acid in Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp).
| Original Residue | Position | Substitution | Effect on Receptor Affinity |
| Phenylalanine | 3 | Glycine | Significant loss of µ-receptor affinity researchgate.net |
| Leucine | 5 | Aspartate Derivative | Large affinity losses at µ and δ receptors researchgate.net |
Impact of Stereochemistry (D- vs. L-Amino Acids) on Activity and Conformation
The stereochemistry of the constituent amino acids is a paramount factor that dictates both the three-dimensional conformation of the peptide and its biological function. The use of D-amino acids, as seen in Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), serves to constrain the peptide's structure into a specific conformation and often enhances its metabolic stability.
Studies comparing enantiomeric peptides, where all L-amino acids are replaced with D-amino acids, have revealed dramatically different biological activities. For example, research on the dipeptide Glu-Trp showed that the L-Glu-L-Trp isomer possesses immunostimulating properties, whereas the D-Glu-D-Trp isomer exhibits immunosuppressive effects. mdpi.com This demonstrates that chirality can fundamentally switch the pharmacological outcome.
| Compound Type | Chirality | Observed Biological Effect | Reference |
| Dipeptide | L-Glu-L-Trp | Immunostimulating | mdpi.com |
| Dipeptide | D-Glu-D-Trp | Immunosuppressive | mdpi.com |
| Cyclic Enkephalin Analogue | D- vs L-Leu at position 5 | Influenced µ-receptor selectivity | researchgate.net |
Cyclization and Backbone Modifications: Effects on Receptor Affinity and Selectivity
The cyclization of a linear peptide into a structure like Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is a key strategy for enhancing its therapeutic potential. Cyclization confers several advantages, including increased metabolic stability by protecting against exopeptidases, and a reduction in conformational flexibility. nih.gov This pre-organization of the molecule into a more rigid structure can lower the entropic penalty of binding to a receptor, potentially leading to higher affinity. rsc.org
Modifications to the peptide backbone, such as altering the ring size, can have profound effects on biological activity. For instance, studies on cyclic opioid analogues demonstrated that both ring size and the flexibility of the ring structure impact receptor affinity and selectivity. nih.gov In one study, reducing the ring size of a 14-membered cyclic pentapeptide to a 13-membered analogue led to a decrease in binding affinity but, counterintuitively, an increase in antinociceptive potency. researchgate.net This highlights that receptor affinity and in vivo efficacy are not always directly correlated and that the conformational constraint imposed by the ring size is a critical parameter for optimizing the pharmacological profile. Backbone modifications can fine-tune the orientation of the side chains, which are crucial for ligand-receptor interactions. nih.gov
| Modification | Effect on Affinity | Effect on Potency/Selectivity | Reference |
| Peptide Cyclization | Generally increases affinity by reducing conformational entropy | Can enhance receptor selectivity | nih.govrsc.org |
| Ring Size Reduction (14 to 13 atoms) | Reduced affinity at µ and δ receptors | Increased in vivo nociceptive potency | researchgate.net |
| Ring Flexibility | Affects receptor affinity and selectivity | N/A | nih.gov |
Side Chain Modifications and Their Contribution to Ligand-Receptor Interactions
The side chains of the amino acid residues in Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) are the primary points of interaction with the receptor. Modifications to these side chains are a powerful tool for probing and optimizing these interactions. The length, bulk, charge, and aromaticity of a side chain can all influence binding affinity and selectivity.
In related cyclic peptides, the critical role of the aromatic side chain at position 3 has been well-established. Studies suggest that mu- and delta-receptors differ in the topographical arrangement of their binding sites for the Tyr¹ tyramine (B21549) moiety and the Phe³ aromatic ring, making the side-chain length of this aromatic residue a key determinant of affinity and selectivity. nih.gov Computational and experimental models have been developed to quantify the interactions between non-polar side chains and aromatic cavities within proteins, confirming the importance of hydrophobic and van der Waals forces in these associations. nih.govaps.org Even subtle modifications, such as N-methylation of a side chain, can attenuate binding affinity by altering the hydrogen-bonding capacity or the conformational preference of the residue. nih.gov
These findings indicate that the side chains of D-Trp, D-allo-Ile, and Leu in the parent compound are likely engaged in specific hydrophobic and aromatic interactions within the receptor pocket, while the D-Glu side chain may form crucial ionic or hydrogen bonds.
Development of Novel Analogues with Modified Pharmacological Profiles
The cumulative knowledge gained from SAR studies provides a rational basis for the design of novel analogues with improved or altered pharmacological properties. By strategically combining beneficial modifications—such as optimizing stereochemistry, fine-tuning ring size, and modifying key side chains—researchers can develop new compounds with enhanced potency, selectivity, or a different functional output (e.g., shifting from an antagonist to an agonist).
For example, the substitution of the Tryptophan residue in a macrocyclic tetrapeptide with other aromatic amino acids, such as 2'-naphthylalanine, led to the development of an analogue that lost its original kappa opioid receptor antagonism and gained significant delta opioid receptor antagonism. mdpi.com This illustrates how a single side chain modification can completely alter the selectivity profile. Similarly, the synthesis of series of cyclic enkephalin analogues, where residues at positions critical for µ and δ selectivity were systematically varied, has been a fruitful approach to investigate and develop peptides with finely tuned receptor interaction profiles. researchgate.net This iterative process of design, synthesis, and biological evaluation is the cornerstone of developing next-generation cyclic peptide therapeutics based on the Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) scaffold.
Advanced Research Methodologies and Future Directions in Cyclo D Glu Ala D Allo Ile Leu D Trp Studies
Methodologies for Chiral Analysis and Isomer Discrimination in Peptide Research
The stereochemistry of cyclic peptides is fundamental to their biological activity. rsc.org The presence of multiple chiral centers, as in Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), gives rise to numerous stereoisomers, each potentially having distinct conformational preferences and biological functions. rsc.org Therefore, precise analytical methods are required to separate and identify these isomers.
Chromatographic and Electrophoretic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations. nih.gov The use of Chiral Stationary Phases (CSPs) allows for the direct separation of enantiomers and diastereomers. mdpi.com CSPs based on macrocyclic glycopeptides, cyclodextrins, and cinchona alkaloids have demonstrated broad utility in resolving underivatized amino acids and small peptides. chromatographytoday.com For instance, reversed-phase HPLC (RP-HPLC) has proven effective in separating peptide diastereomers based on subtle differences in their secondary structures. nih.gov Capillary Electrophoresis (CE) offers another powerful approach, using chiral selectors added to the buffer solution to achieve separation based on differential non-covalent interactions with the enantiomers. mdpi.comresearchgate.net
Spectroscopic Methods: Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration and conformation of chiral molecules, including peptides, in solution. bruker.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com By comparing experimental VCD spectra with those computed for known stereoisomers, the absolute configuration can be assigned. rsc.org However, the flexibility of cyclic peptides and the increasing number of chiral centers can complicate VCD analysis, sometimes necessitating its use in combination with other techniques like NMR to unambiguously assign the stereochemistry. rsc.orgrsc.org
| Methodology | Principle | Application in Peptide Research | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase (CSP). mdpi.com | Separation of enantiomers and diastereomers of cyclic and linear peptides. | High resolution, well-established methods. nih.gov | Requires suitable CSPs, can be challenging for complex mixtures. nih.gov |
| Capillary Electrophoresis (CE) | Differential migration of charged isomers in an electric field in the presence of a chiral selector. mdpi.com | Analysis of chiral amino acids and peptides, especially for determining enantiomeric purity. researchgate.net | High efficiency, small sample requirement. researchgate.net | Sensitivity can be an issue, optimization of conditions required. |
| Vibrational Circular Dichroism (VCD) | Measures the difference in absorption of left- and right-circularly polarized infrared light. bruker.com | Determination of absolute configuration and solution-phase conformation of peptides. researchgate.netnih.gov | Sensitive to short-range order and secondary structure. nih.gov | Can be difficult for highly flexible molecules with many chiral centers. rsc.org |
In Vitro Assay Development for Mechanistic Insights
Understanding the mechanism of action of Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) as an ETA receptor antagonist requires robust in vitro assays that can quantify binding affinity and functional inhibition.
Receptor Binding Assays: These assays are fundamental for determining the affinity and selectivity of a ligand for its receptor. A common method involves using radiolabeled endothelin-1 (B181129) ([¹²⁵I]-ET-1) and measuring its displacement by the antagonist in membranes prepared from cells expressing cloned human ETA or ETB receptors. nih.gov By performing saturation and competition binding experiments, key parameters like the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) can be determined, providing a quantitative measure of the antagonist's potency and its selectivity for the ETA receptor over the ETB receptor. nih.gov
Functional Assays: Functional assays measure the biological response elicited by receptor activation and its inhibition by an antagonist. For endothelin receptors, this often involves measuring vasoconstriction in isolated blood vessel segments, such as human pulmonary or radial arteries. nih.gov Concentration-response curves to endothelin-1 are constructed in the absence and presence of the antagonist. A competitive antagonist will cause a rightward shift in the curve, allowing for the calculation of its functional inhibitory constant (pKB). nih.gov Such assays confirm that binding translates into a functional blockade of the physiological response.
Fluorescence-Based Assays: Fluorescence Resonance Energy Transfer (FRET) is a versatile technique for studying molecular interactions, including ligand-receptor binding. assaygenie.com In a FRET assay, a donor fluorophore and an acceptor fluorophore are attached to the interacting molecules. When the molecules are in close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor. assaygenie.com This principle can be adapted to develop high-throughput screening assays for receptor antagonists by monitoring the disruption of a FRET signal generated by a fluorescently labeled ligand binding to a fluorescently tagged receptor. nih.govscielo.brnih.gov
Advanced Computational Modeling and Rational Design Principles for Cyclopeptides
Computational methods are indispensable for predicting the structure of cyclic peptides and guiding the rational design of new, more potent, and selective analogs. gla.ac.uknih.gov
Conformational Sampling and Structure Prediction: Due to their constrained yet flexible nature, cyclic peptides can adopt multiple conformations in solution, and understanding this conformational ensemble is key to understanding their activity. nih.govrsc.org Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of cyclic peptides in an explicit solvent environment. nih.govspringernature.com Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, are often employed to overcome the high energy barriers between different conformational states and achieve comprehensive sampling. nih.govspringernature.comresearchgate.net The results of these simulations can reveal the most populated conformations, which are presumed to be the bioactive ones.
Rational Design Principles: The goal of rational design is to create novel peptides with improved properties, such as higher binding affinity or selectivity. nih.govnih.gov This process often starts with the known structure of a protein-protein interaction or a lead peptide. nih.gov Computational methods can then be used to screen virtual libraries of modified peptides or to design new sequences that are predicted to adopt a specific, pre-organized conformation that is optimal for binding to the target receptor. gla.ac.ukplos.org For example, by analyzing the structure of the endothelin-1 peptide bound to its receptor, key "hot spot" residues critical for binding can be identified. This information can then be used to design cyclic peptides that mimic this binding motif, leading to potent antagonists. nih.gov The integration of machine learning with MD simulations is also emerging as a rapid method for predicting the structural ensembles of new peptide sequences. rsc.org
| Computational Approach | Description | Application for Cyclopeptides |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to predict conformational behavior over time. springernature.com | Elucidating the solution structures and dynamic behavior of cyclic peptides like Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp). nih.gov |
| Enhanced Sampling (e.g., REMD) | Techniques that accelerate the exploration of a molecule's conformational space to overcome energy barriers. nih.gov | Achieving converged structural ensembles for flexible cyclic peptides that are difficult to sample with conventional MD. springernature.com |
| Rational Design & Virtual Screening | Using structural information and computational algorithms to design and evaluate new molecules with desired properties. nih.gov | Designing novel cyclic peptide antagonists with improved affinity, selectivity, and stability. nih.govplos.org |
| Machine Learning (ML) Integration | Training ML models on MD simulation data to rapidly predict structural properties of new peptide sequences. rsc.org | Accelerating the design and screening process by providing near-instantaneous predictions of conformational ensembles. rsc.org |
Systems-Level Investigations of the Endothelin System Modulation by Cyclopeptides
The endothelin (ET) system is a complex signaling network comprising three peptide ligands (ET-1, ET-2, ET-3), two G protein-coupled receptors (ETA and ETB), and converting enzymes. nih.govresearchgate.netmdpi.com Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp), as a selective ETA antagonist, perturbs this system in a specific manner, and understanding the systemic consequences is crucial.
The two receptor subtypes often mediate opposing effects. nih.gov ETA receptors, found predominantly on vascular smooth muscle cells, mediate vasoconstriction and cell proliferation. rpsg.org.uknih.gov In contrast, ETB receptors, located on endothelial cells, primarily mediate vasodilation through the release of nitric oxide and prostacyclin and are also involved in the clearance of circulating ET-1. rpsg.org.ukoup.com
A selective ETA antagonist like Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) is designed to block the detrimental vasoconstrictive and proliferative signals mediated by the ETA receptor. nih.govnih.gov By leaving the ETB receptor unopposed, it theoretically allows for the continuation of ETB-mediated vasodilation and, importantly, the clearance of ET-1 from circulation. oup.comnih.gov This is a key distinction from dual ETA/ETB antagonists, which block both pathways. nih.gov A systems-level investigation would analyze how this selective blockade affects the entire network, including potential feedback loops and changes in the expression of ET system components. For instance, chronic ETA blockade can lead to sustained reductions in blood pressure in hypertensive models where vascular endothelin-1 is overexpressed. nih.gov Integrated systems biology approaches, combining multi-omics data with network analysis, can help map these complex interactions and identify the broader consequences of modulating a single component within the pathway. embopress.org
Integration of Biophysical and Biochemical Data for Comprehensive Understanding
A holistic understanding of how Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) functions requires the integration of data from multiple biophysical and biochemical techniques. While biochemical assays provide crucial data on binding affinities and functional outcomes, biophysical methods offer deep insights into the structural and dynamic properties of the peptide and its interaction with the receptor.
Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide atomic-level structural information of the cyclic peptide. VCD can reveal its conformational properties in solution. bruker.comnih.gov Other methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the binding interaction, complementing the equilibrium data from standard binding assays.
By combining these approaches, a comprehensive picture can be constructed. For example, NMR or computational modeling can determine the dominant solution-phase conformation of the peptide. nih.gov This structural information can then be correlated with binding affinity data from biochemical assays to establish a structure-activity relationship (SAR). frontiersin.org This integrated approach allows researchers to understand not just if the peptide binds and inhibits the receptor, but how its specific three-dimensional structure enables that interaction, providing a much stronger foundation for the rational design of next-generation therapeutic agents. rsc.org
Q & A
Q. What are the established methods for synthesizing cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) and validating its purity?
Solid-phase peptide synthesis (SPPS) using resins like Fmoc-Thr(tBu)-SASRIN™ (200–400 mesh) is commonly employed for cyclic peptide assembly, followed by cyclization via intramolecular amide bond formation . Purity validation requires HPLC (>95% purity threshold) coupled with mass spectrometry (HRESIMS) to confirm molecular weight . Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves stereochemistry and detects impurities, with chiral TLC or Marfey’s method verifying non-racemization of D/L-amino acids .
Q. How is the structural conformation of cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) characterized?
Conformational analysis combines 600 MHz 1H NMR (CD3OD or DMSO-d6) for backbone proton assignments and 13C NMR for carbonyl/carbon assignments. For example, cyclo(Trp-Ala) in evidence 16 showed distinct indole proton shifts (δH 7.0–7.5 ppm) and methyl doublets (δH 0.40) for alanine. Circular dichroism (CD) or X-ray crystallography (if crystallizable) further resolves secondary structures .
Q. What bioactivity screening models are relevant for this compound?
Lettuce seedling root growth assays (1–100 mg/L concentration range) are used to assess plant growth regulatory activity, as seen in cyclo-(D-Ile-L-Trp) and cyclo-(D-Leu-L-Trp) . Cytotoxicity against cancer cell lines (e.g., A549, HCT-116) via MTT assays (IC50 calculations) is standard, with cyclo(Pro-Ala) showing IC50 = 18.5 µg/mL in A549 cells .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS/MS) during structural elucidation be resolved?
Discrepancies arise in stereoisomers (e.g., cyclo(L-Trp-D-Pro) vs. cyclo(D-Trp-L-Pro)) where NMR chemical shifts differ but HRESIMS m/z values match. Multi-stage collisionally activated decomposition (CAD) in ion trap MS identifies sequence-specific fragmentation, as demonstrated for BQ123 (cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)), which opens at Asp-Pro bonds under low-energy CAD, directing C-terminal residue cleavage . Chiral TLC or enzymatic digestion (e.g., peptidase specificity) resolves stereochemical ambiguities .
Q. What experimental designs optimize the isolation of cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) from microbial sources?
Extremophile microbial cultures (e.g., Penicillium spp.) are grown under aerobic conditions with optimized media (e.g., ISP-2 agar). Metabolite extraction uses RP-C18 column chromatography (MeOH:H2O gradients), followed by HPLC-MS fractionation. For example, cyclo(N-Me-L-Leu-L-Ile) was isolated via repeated silica gel chromatography and validated via [α]D optical rotation and Marfey’s derivatization .
Q. How do electronic properties of tryptophan-containing cyclo-dipeptides influence their biological activity?
Valence photoelectron spectroscopy (VUV radiation) and density functional theory (DFT) simulations reveal that cyclo(Trp-Tyr) and cyclo(Trp-Trp) exhibit distinct HOMO-LUMO gaps due to indole ring interactions. Lower energy gaps correlate with enhanced electron-donating capacity, potentially influencing antioxidant or receptor-binding activity .
Q. What strategies address low yields during cyclization steps in solid-phase synthesis?
Use of pseudo-proline dipeptides (e.g., D-Thr(tBu)) reduces steric hindrance during backbone cyclization. Microwave-assisted synthesis (50–80°C, 20–30 min) improves reaction kinetics. Post-cyclization purification via preparative HPLC (C18 columns, 0.1% TFA in ACN/H2O) enhances yield recovery .
Data Analysis and Interpretation
Q. How are fragmentation patterns in MS/MS used to sequence cyclic peptides?
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) undergoes ring-opening at Asp-Pro bonds under CAD, generating a*-PD, b*-PD, and c*-PD ions. Sequential C-terminal cleavage (e.g., Leu → Trp) produces diagnostic ions (e.g., m/z 258.1242 for cyclo(Trp-Ala)), validated against HRESIMS databases .
Q. What statistical methods validate bioactivity data reproducibility across independent studies?
Dose-response curves (log[concentration] vs. % inhibition) are analyzed using nonlinear regression (GraphPad Prism). IC50 values require triplicate experiments with p < 0.05 (ANOVA). For plant growth assays, root length variance is assessed via Student’s t-test at 95% confidence .
Ethical and Technical Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
